N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride
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Overview
Description
N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a pyrimidine ring attached to a piperidine ring, with a carboxamide group at the fourth position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride typically involves the reaction of pyrimidine-2-amine with piperidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as crystallization and chromatography is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-(pyrimidin-2-yl)piperidine-4-carboxylic acid.
Reduction: Formation of N-(pyrimidin-2-yl)piperidine-4-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of novel therapeutic agents, particularly in the field of oncology, due to its potential anti-cancer properties.
Biological Research: The compound is used in studies related to DNA binding and cleavage, as it can interact with DNA and affect its replication and transcription processes.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to DNA, altering its structure and inhibiting its replication. This leads to the inhibition of tumor cell growth and proliferation. Additionally, the compound can interfere with angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth .
Comparison with Similar Compounds
Similar Compounds
N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: This compound has similar structural features but includes a pyridinyl group, which may enhance its biological activity.
N-(pyridin-3-yl)piperidine-4-carboxamide: This compound lacks the pyrimidine ring but retains the piperidine and carboxamide functionalities.
Uniqueness
N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride is unique due to the presence of both pyrimidine and piperidine rings, which contribute to its distinct chemical and biological properties. The combination of these rings allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and biological research .
Properties
IUPAC Name |
N-pyrimidin-2-ylpiperidine-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O.ClH/c15-9(8-2-6-11-7-3-8)14-10-12-4-1-5-13-10;/h1,4-5,8,11H,2-3,6-7H2,(H,12,13,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZUSHYWYKDQCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=NC=CC=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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